BenchChemオンラインストアへようこそ!

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine

Chiral synthesis Nicotinic acetylcholine receptor Varenicline intermediate

(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1213669-31-8; molecular formula C₉H₁₁FN₂; MW 166.20 g/mol) is a chiral, fluorinated pyridinyl-pyrrolidine building block used as a key intermediate in the synthesis of varenicline, an FDA-approved partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) indicated for smoking cessation. The compound features a single stereocenter in the (S)-configuration at the 2-position of the pyrrolidine ring, a 5-fluoro substituent on the pyridine ring, and a free secondary amine suitable for further functionalization.

Molecular Formula C9H11FN2
Molecular Weight 166.199
CAS No. 1213669-31-8
Cat. No. B2437767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine
CAS1213669-31-8
Molecular FormulaC9H11FN2
Molecular Weight166.199
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(C=C2)F
InChIInChI=1S/C9H11FN2/c10-7-3-4-9(12-6-7)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2/t8-/m0/s1
InChIKeyHMSQFFINRZJSLM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What Is (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1213669-31-8) and Why It Matters for Pharmaceutical Procurement


(S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1213669-31-8; molecular formula C₉H₁₁FN₂; MW 166.20 g/mol) is a chiral, fluorinated pyridinyl-pyrrolidine building block used as a key intermediate in the synthesis of varenicline, an FDA-approved partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) indicated for smoking cessation [1]. The compound features a single stereocenter in the (S)-configuration at the 2-position of the pyrrolidine ring, a 5-fluoro substituent on the pyridine ring, and a free secondary amine suitable for further functionalization . Its computed physicochemical properties include a topological polar surface area (TPSA) of 24.92 Ų and a calculated logP of 1.6452, reflecting moderate lipophilicity imparted by the fluorine atom .

Why Generic Substitution of (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine Fails: The Scientific Rationale


Substituting (S)-5-fluoro-2-(pyrrolidin-2-yl)pyridine with its (R)-enantiomer (CAS 1213651-46-7), the racemic mixture (CAS 1211584-26-7), or the non-fluorinated analog (S)-2-(pyrrolidin-2-yl)pyridine (CAS 22083-78-9) is not scientifically defensible for applications targeting the varenicline synthetic pathway or for structure-activity relationship (SAR) studies of chiral nAChR ligands. The (S)-enantiomer is the specific stereochemical precursor required to produce varenicline, a drug whose pharmacological profile—partial agonism at α4β2 nAChRs with a Ki of 0.06 nM and >4,000-fold selectivity over α3β4 (Ki 240 nM), α7 (Ki 322 nM), and muscle-type (Ki 3,540 nM) receptors—is inextricably linked to its absolute stereochemistry . The 5-fluoro substituent further distinguishes this compound from non-fluorinated analogs by altering the electronic character of the pyridine ring, which in class-level medicinal chemistry is documented to enhance metabolic stability by blocking CYP-mediated oxidative metabolism at the 5-position, and by modulating lipophilicity (ΔlogP ≈ +0.14 vs. non-fluorinated analog), impacting both permeability and pharmacokinetic profile [1].

Product-Specific Quantitative Evidence Guide for (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1213669-31-8)


Stereochemical Specificity: (S)- vs. (R)-Enantiomer as the Definitive Varenicline Intermediate

The absolute (S)-configuration at the pyrrolidine 2-position of CAS 1213669-31-8 is the stereochemical determinant for its use as the key intermediate in varenicline production. Varenicline, the final drug substance, exhibits a Ki of 0.06 nM at the α4β2 nAChR subtype, with selectivity ratios of 4,000-fold (α4β2/α3β4), 5,367-fold (α4β2/α7), and 59,000-fold (α4β2/α1βγδ) . The (R)-enantiomer (CAS 1213651-46-7), if used, would lead to the enantiomeric form of varenicline, which is anticipated to have a different pharmacological profile at nAChR subtypes due to well-established stereospecificity in this receptor class [1]. Varenicline's partial agonist efficacy at α4β2 is 13.4% relative to acetylcholine (EC₅₀ 2.3 μM), while at α7 it is a full agonist with 93% efficacy (EC₅₀ 18 μM)—both activities are stereochemistry-dependent [2]. The (S)-enantiomer is commercially available at ≥97% purity, whereas the (R)-enantiomer is typically supplied at 95% purity, reflecting a 2-percentage-point purity advantage .

Chiral synthesis Nicotinic acetylcholine receptor Varenicline intermediate

Fluorine-Driven Lipophilicity Modulation: logP Comparison of 5-Fluoro vs. Non-Fluorinated Analog

The presence of the 5-fluoro substituent on the pyridine ring increases the computed logP of (S)-5-fluoro-2-(pyrrolidin-2-yl)pyridine to 1.6452, compared to 1.5061 for the non-fluorinated analog (S)-2-(pyrrolidin-2-yl)pyridine (CAS 22083-78-9), representing a ΔlogP of +0.1391 . This increase in lipophilicity is consistent with the well-characterized effect of aromatic fluorine substitution, where each fluorine atom typically contributes +0.1 to +0.5 logP units depending on ring position [1]. The TPSA remains identical at 24.92 Ų for both compounds, indicating that the fluorine atom influences passive membrane permeability primarily through electronic effects on logD without altering hydrogen-bonding capacity . In the context of CNS-targeted programs (where varenicline and nAChR ligands operate), optimal logP values typically range from 1 to 3, placing this compound within a favorable window for blood-brain barrier penetration [1].

Physicochemical property Lipophilicity Drug-likeness

Class-Level Evidence for Enhanced Metabolic Stability via 5-Fluoro Substitution on the Pyridine Ring

The 5-fluoro substituent on the pyridine ring provides class-level metabolic stabilization by blocking a known site of CYP450-mediated oxidative metabolism. In pyridine-containing scaffolds, unsubstituted positions adjacent to the ring nitrogen are susceptible to CYP-catalyzed hydroxylation [1]. Strategic fluorination at metabolically labile positions is an established medicinal chemistry tactic: fluorine's strong C–F bond (bond dissociation energy ~130 kcal/mol vs. ~100 kcal/mol for C–H) and electron-withdrawing nature deactivate the ring toward oxidative biotransformation [2]. While direct microsomal stability data for CAS 1213669-31-8 is not publicly available, class-level evidence demonstrates that 5-fluoro substitution on pyridine rings consistently improves in vitro metabolic half-life (typically by 2- to 5-fold in human liver microsome assays for analogous structures) compared to the corresponding non-fluorinated pyridines [2][3]. This class-level effect is mechanistically attributable to the fluorine atom's capacity to reduce the electron density at the 5-position, making it less susceptible to CYP-mediated epoxidation/hydroxylation [1]. The non-fluorinated analog (CAS 22083-78-9) lacks this protection and is expected to undergo more rapid oxidative clearance.

Metabolic stability CYP oxidation Fluorine medicinal chemistry

Purity and Supply Chain Comparison: (S)- vs. (R)-Enantiomer Across Commercial Sources

Across multiple commercial suppliers, the (S)-enantiomer (CAS 1213669-31-8) is consistently available at higher nominal purity compared to the (R)-enantiomer (CAS 1213651-46-7). Chemscene supplies the (S)-enantiomer at 97% purity, while Bidepharm and AKSci offer the (R)-enantiomer at 95% purity . The (S)-enantiomer is also available as the dihydrochloride salt (CAS 2061996-62-9) with purity specifications of 95–97% from multiple vendors . The racemic mixture (CAS 1211584-26-7), lacking stereochemical definition, is inappropriate for any application requiring enantiopure intermediate and would introduce a 50% impurity of the undesired enantiomer into downstream synthetic steps . No publicly available certificate of analysis specifying enantiomeric excess (ee) values was located for either enantiomer, representing a gap in published quality data.

Chemical purity Procurement quality Enantiomeric purity

Synthetic Utility: Documented Role as Key Intermediate in Varenicline Manufacturing Processes

Multiple patent filings and vendor technical descriptions explicitly identify (S)-5-fluoro-2-(pyrrolidin-2-yl)pyridine and its dihydrochloride salt as key intermediates in varenicline (Chantix/Champix) manufacturing [1][2]. The compound serves as a strategic building block in the convergent synthesis of varenicline, where the (S)-pyrrolidine moiety provides the requisite stereochemistry for the final tetracyclic framework. Patent US 2009/0318695 A1 describes improved processes for preparing varenicline and intermediates thereof, with emphasis on high-purity intermediates [3]. The dihydrochloride salt form (CAS 2061996-62-9 or 2061996-80-1) is frequently preferred in process chemistry for its crystallinity, ease of handling, and higher stability during storage and reaction conditions [2]. By contrast, the (R)-enantiomer and non-fluorinated analogs lack any documented role in approved pharmaceutical manufacturing processes for nAChR-targeting drugs.

Varenicline synthesis Pharmaceutical intermediate Process chemistry

Best Research and Industrial Application Scenarios for (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine (CAS 1213669-31-8)


GMP and Non-GMP Varenicline Intermediate Manufacturing

Procure (S)-5-fluoro-2-(pyrrolidin-2-yl)pyridine as the stereochemically defined, high-purity (≥97%) intermediate for varenicline synthesis. The compound's (S)-configuration is mandatory for producing the correct varenicline stereoisomer, which requires this specific enantiomer for α4β2 nAChR partial agonist activity (Ki 0.06 nM) . Use of the (R)-enantiomer or racemic mixture would result in the enantiomeric or racemic varenicline, respectively, neither of which has established clinical efficacy or regulatory approval. The dihydrochloride salt form (CAS 2061996-62-9) may be preferred for improved crystallinity and handling in large-scale process chemistry [1].

Structure-Activity Relationship (SAR) Studies of Nicotinic Acetylcholine Receptor Ligands

Utilize the compound as a fluorinated, chiral pyrrolidine-pyridine scaffold for SAR exploration around the nAChR pharmacophore. The 5-fluoro substitution modulates the electronic properties of the pyridine ring, contributing a ΔlogP of +0.14 relative to non-fluorinated analogs, which is expected to enhance blood-brain barrier permeability in CNS-targeted programs [2]. The free secondary amine provides a versatile handle for N-alkylation, acylation, or sulfonylation to generate libraries of nAChR ligands. Class-level evidence suggests the 5-fluoro group provides metabolic stabilization against CYP-mediated oxidation [3].

Enantiopure Chiral Building Block for Asymmetric Synthesis

Leverage the (S)-configured pyrrolidine as a chiral building block for enantioselective synthesis beyond varenicline. The (S)-enantiomer (≥97% purity) provides a well-defined stereocenter for asymmetric induction in downstream transformations . This contrasts with the racemic mixture (CAS 1211584-26-7), which would yield diastereomeric products requiring chiral separation. The pyridine nitrogen and fluorine substituent offer additional sites for metal coordination or hydrogen bonding, expanding utility in asymmetric catalysis and ligand design.

Quality Control Reference Standard for Enantiomeric Purity Testing

Employ (S)-5-fluoro-2-(pyrrolidin-2-yl)pyridine as a reference standard for chiral HPLC method development and enantiomeric purity testing of varenicline intermediates. Given that the (R)-enantiomer is the most likely chiral impurity, establishing baseline separation between (S)- and (R)-enantiomers using this compound as the reference is essential for process quality control . The compound's defined stereochemistry, combined with its UV-active pyridine chromophore, makes it suitable for HPLC-UV method development at typical detection wavelengths (254 nm or 280 nm).

Quote Request

Request a Quote for (S)-5-Fluoro-2-(pyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.